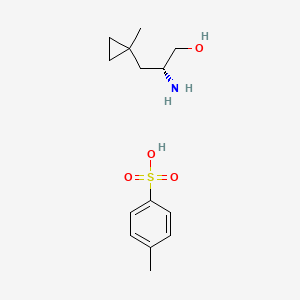
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines an amino alcohol with a sulfonic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropylamine with an appropriate aldehyde or ketone, followed by reduction. The resulting amino alcohol can then be reacted with 4-methylbenzenesulfonic acid to form the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various sulfonate esters.
Applications De Recherche Scientifique
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in protein binding assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2-methylpropan-1-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopropyl and sulfonic acid moieties.
4-methylbenzenesulfonic acid: A sulfonic acid derivative without the amino alcohol component.
Uniqueness
The uniqueness of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid lies in its combination of an amino alcohol with a cyclopropyl group and a sulfonic acid moiety. This structural complexity provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C14H23NO4S |
|---|---|
Poids moléculaire |
301.40 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-7(2-3-7)4-6(8)5-9;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Clé InChI |
IBEMOVKVDQIBFN-FYZOBXCZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1)C[C@H](CO)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
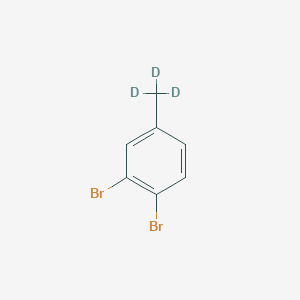
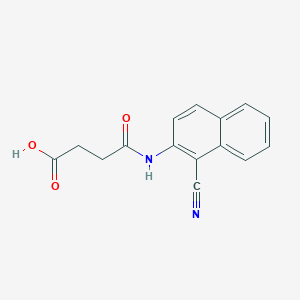

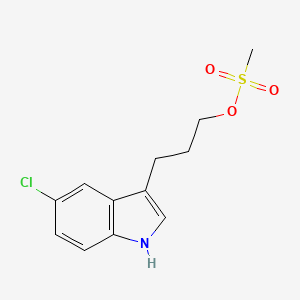
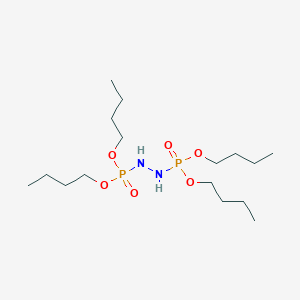
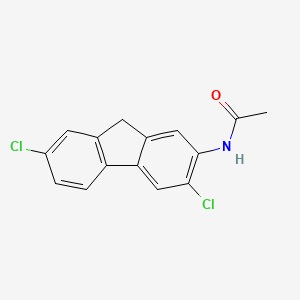
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
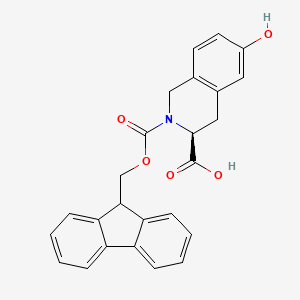
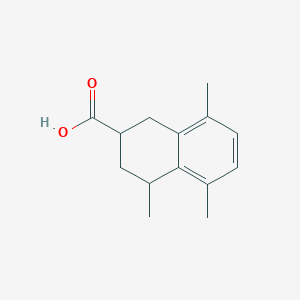
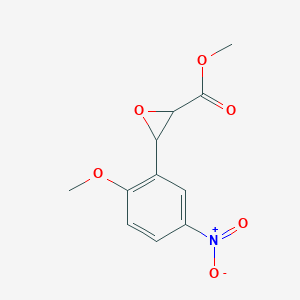
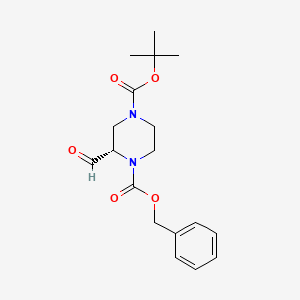
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
